3,4-Bis(2-methoxyethoxy)benzonitrile

Description

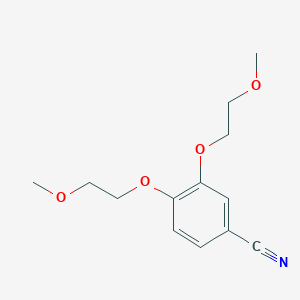

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOCATSUCSJPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581645 | |

| Record name | 3,4-Bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-68-7 | |

| Record name | 3,4-Bis(2-methoxyethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80407-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Bis(2-methoxyethoxy)benzonitrile CAS number and properties

An In-depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organic compound. Tailored for researchers, medicinal chemists, and material scientists, this document delves into its chemical properties, safety protocols, synthesis pathways, and applications, with a focus on its role as a versatile intermediate in drug development and materials science.

Core Compound Identification and Properties

This compound is an aromatic nitrile featuring two methoxyethoxy side chains. These chains significantly influence its solubility and reactivity, making it a valuable building block in organic synthesis.

1.1. Chemical Structure and Identifiers

The fundamental structure consists of a benzonitrile core substituted at the 3 and 4 positions.

Caption: Chemical structure of this compound.

1.2. Physicochemical Properties

The properties of this compound are summarized in the table below. While some data points like melting and boiling points require experimental determination, its fundamental characteristics are well-documented.[1][2]

| Property | Value | Source(s) |

| CAS Number | 80407-68-7 | [3][4][5] |

| Molecular Formula | C₁₃H₁₇NO₄ | [2][6] |

| Molecular Weight | 251.28 g/mol | [2] |

| Appearance | Typically a solid | [1] |

| Solubility | Low in water; Soluble in organic solvents (e.g., dichloromethane, chloroform) | [1] |

| Melting Point | Data requires experimental determination | [1][2] |

| Boiling Point | Data requires experimental determination | [1][2] |

| Density | Data requires experimental determination | [1] |

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. This compound is classified with specific hazards that necessitate appropriate precautions.

2.1. GHS Hazard Classification

According to available Safety Data Sheets (SDS), the compound is classified as follows[5]:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark), and the signal word is "Warning"[5].

2.2. Recommended Handling and Storage Protocols

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood[7][8]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[7]. Avoid breathing dust, fumes, or vapors[7]. Wash hands thoroughly after handling[5].

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible substances such as strong acids, bases, and oxidizing agents[1][9]. Keep the container tightly closed to prevent moisture contamination and degradation[1].

Synthesis Pathways

While specific, detailed synthesis procedures for this compound are not widely published, a logical and efficient pathway can be proposed based on standard organic chemistry principles. A common approach would involve the etherification of a catechol precursor.

3.1. Proposed Synthesis Workflow: Williamson Ether Synthesis

The most probable industrial and laboratory-scale synthesis involves a two-step Williamson ether synthesis starting from 3,4-dihydroxybenzonitrile. This method is favored for its high yields and the availability of starting materials.

Caption: Role of benzonitrile derivatives as kinase inhibitors in cancer therapy.

Exemplary Experimental Protocol: Synthesis of a Pharmaceutical Intermediate

To illustrate the practical utility of this compound, this section provides a representative protocol for its use in synthesizing a more complex molecule, such as a precursor for a kinase inhibitor.

Objective: To perform a Suzuki coupling reaction using this compound after converting the nitrile to a different functional group (e.g., a boronic ester, assuming prior functionalization not detailed here for brevity) to demonstrate its utility as a building block. The following protocol outlines a typical Suzuki coupling.

Workflow Diagram

Sources

- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]

- 2. This compound [myskinrecipes.com]

- 3. parchem.com [parchem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzonitrile: Synthesis, Characterization, and Relevance as a Pharmaceutical Impurity

This technical guide provides a comprehensive overview of 3,4-Bis(2-methoxyethoxy)benzonitrile, a key chemical intermediate and a notable impurity in the synthesis of the oncology therapeutic, Erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a plausible synthetic route, and detailed analytical methodologies for its characterization.

Introduction: The Significance of a Seemingly Simple Benzonitrile

This compound is an aromatic organic compound characterized by a benzonitrile core substituted with two methoxyethoxy side chains. While it may appear as a straightforward molecule, its importance in the pharmaceutical industry is pronounced, primarily due to its role as a process-related impurity in the manufacturing of Erlotinib.[1][2] Erlotinib is a potent tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), a key player in the progression of several cancers, including non-small cell lung cancer.[3][4] The stringent control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product.[2] Therefore, a thorough understanding of the synthesis and characterization of potential impurities like this compound is paramount.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a nitrile group (-C≡N) at position 1, and two 2-methoxyethoxy groups (-O-CH₂-CH₂-O-CH₃) at positions 3 and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₄ | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| CAS Number | 80407-68-7 | [2] |

| Appearance | Likely a solid | [5] |

| Solubility | Low in water, soluble in organic solvents | [5] |

Plausible Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[6][7]

-

Materials:

-

3,4-Dihydroxybenzaldehyde

-

2-Chloro-1-methoxyethane (2.2 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of 3,4-dihydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

-

Heat the mixture to a moderate temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add 2-chloro-1-methoxyethane to the reaction mixture.

-

Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-Bis(2-methoxyethoxy)benzaldehyde, which can be purified by column chromatography.

-

Step 2: Conversion of 3,4-Bis(2-methoxyethoxy)benzaldehyde to this compound

The conversion of an aldehyde to a nitrile can be achieved through various methods, including the use of hydroxylamine followed by dehydration.[8]

-

Materials:

-

3,4-Bis(2-methoxyethoxy)benzaldehyde

-

Hydroxylamine hydrochloride (1.5 equivalents)

-

Formic acid

-

-

Procedure:

-

Dissolve 3,4-Bis(2-methoxyethoxy)benzaldehyde in formic acid.

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

-

Analytical Characterization

A comprehensive characterization of this compound is essential for its identification and quantification, especially in the context of impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of impurities in pharmaceutical samples.[3] For a polar aromatic compound like this compound, a reverse-phase HPLC method would be suitable.[9][10]

-

Column: A C18 column is a common first choice for reverse-phase separations.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate for improved peak shape and MS compatibility) and an organic solvent such as acetonitrile or methanol is typically employed.

-

Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 254 nm, would be appropriate.

-

Rationale: The gradient elution allows for the effective separation of compounds with a range of polarities, which is crucial for resolving the API (Erlotinib) from its impurities. The choice of a C18 stationary phase provides good retention for the aromatic core of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules by providing information about the molecular weight and fragmentation patterns.[11]

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the ether oxygens can be protonated.

-

Expected Molecular Ion: The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 252.29.

-

Fragmentation Pattern: The fragmentation of ethers in mass spectrometry often involves cleavage of the C-O bond.[12] For this compound, characteristic fragmentation would likely involve the loss of one or both of the methoxyethoxy side chains. The benzylic position is also a common site for fragmentation in aromatic compounds.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous structural determination of a molecule.

-

¹H NMR:

-

Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm).

-

Methoxyethoxy Protons: The spectrum would show characteristic signals for the methoxy group (-OCH₃) as a singlet around δ 3.4 ppm, and the two methylene groups (-O-CH₂-CH₂-O-) as triplets around δ 3.7 and 4.2 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals would be expected in the aromatic region (δ 110-160 ppm), including the carbon of the nitrile group (around δ 118 ppm) and the carbons attached to the ether oxygens.

-

Methoxyethoxy Carbons: Signals for the methoxy carbon and the two methylene carbons would be observed in the aliphatic region (δ 50-75 ppm).

-

Relevance in Drug Development: The EGFR Signaling Pathway

The presence of this compound as an impurity in Erlotinib synthesis underscores its relevance in drug development. Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4][14] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.[4]

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

The control of impurities like this compound is critical because their presence could potentially affect the efficacy of the drug or lead to unforeseen toxicological effects.[2] Therefore, robust analytical methods are essential to detect and quantify such impurities to ensure that they are below the acceptable limits set by regulatory agencies.

Conclusion

This compound serves as a pertinent example of the importance of understanding the chemistry of seemingly minor components in the broader context of pharmaceutical development. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic strategy, and a robust framework for its analytical characterization. For professionals in drug development, a thorough knowledge of such impurities is not merely an academic exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of modern therapeutics.

References

-

Erlotinib EP Impurities & USP Related Compounds. SynThink. Available at: [Link].

-

Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. Available at: [Link].

-

This compound. Methylamine Supplier. Available at: [Link].

-

novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link].

-

(PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. ResearchGate. Available at: [Link].

-

6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ProQuest. Available at: [Link].

-

Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. Available at: [Link].

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link].

-

Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. Available at: [Link].

-

The Williamson Ether Synthesis. Available at: [Link].

-

Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. Available at: [Link].

-

1.5.1.2 Quinazolinamine (anilinoquinazoline) Inhibits epidermal growth f. Available at: [Link].

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link].

-

Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. Available at: [Link].

-

Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link].

-

Williamson Ether Synthesis. Chem-Station Int. Ed. Available at: [Link].

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link].

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link].

-

15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link].

-

Fragmentation Patterns in Mass Spectrometry. Read Chemistry. Available at: [Link].

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link].

-

A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Available at: [Link].

- Compounds and compositions as protein kinase inhibitors. Google Patents.

-

Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. Available at: [Link].

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link].

-

Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. Available at: [Link].

-

Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Available at: [Link].

-

Mass Spectrometry: Fragmentation. Available at: [Link].

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link].

-

1H NMR spectra. The Royal Society of Chemistry. Available at: [Link].

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link].

-

Design and synthesis of functionalized 4-aryl-Catechol derivatives as new antiinflammtory agents with in vivo efficacy. PubMed. Available at: [Link].

-

PROCESS FOR PRODUCING CATECHOL DERIVATIVES. European Patent Office - EP 0900775 A1. Googleapis.com. Available at: [Link].

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link].

-

1,3-Bis(2-hydroxyethoxy)benzene. C10H14O4. CID 66885. PubChem. Available at: [Link].

-

Diphenyl-benzo[2][3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

-

Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. PMC - NIH. Available at: [Link].

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

- 3. benchchem.com [benchchem.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. community.wvu.edu [community.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. hplc.eu [hplc.eu]

- 10. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. whitman.edu [whitman.edu]

- 12. readchemistry.com [readchemistry.com]

- 13. youtube.com [youtube.com]

- 14. 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents - ProQuest [proquest.com]

A Technical Guide to the Spectroscopic Characterization of 3,4-Bis(2-methoxyethoxy)benzonitrile

This guide provides an in-depth analysis of the spectroscopic data for 3,4-Bis(2-methoxyethoxy)benzonitrile, a key intermediate in various synthetic pathways, including those relevant to drug development and materials science. The structural elucidation of such molecules is fundamental to ensuring the integrity and purity of downstream products. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering a detailed interpretation of predicted spectral data to provide a comprehensive characterization of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of how these analytical techniques are applied for molecular verification.

Disclaimer: The spectral data presented in this guide are predicted using computational algorithms and are intended for illustrative and educational purposes. While these predictions are based on established principles and extensive databases, they should be corroborated with experimentally obtained data for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the molecular structure.[1][2]

Experimental Protocol: Acquiring High-Resolution NMR Data

The acquisition of high-resolution NMR spectra is paramount for unambiguous structural assignment. The following protocol outlines the standard procedure for a sample of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual signal.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, to ensure a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the aromatic and the two methoxyethoxy side chains.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.1 | Multiplet | 3H | Aromatic protons (H-2, H-5, H-6) |

| ~4.2 | Triplet | 4H | -O-CH₂-CH₂-O- (protons adjacent to the aromatic ring) |

| ~3.8 | Triplet | 4H | -O-CH₂-CH₂-O- (protons adjacent to the methoxy group) |

| ~3.4 | Singlet | 6H | -O-CH₃ (methoxy protons) |

Interpretation:

-

The aromatic protons appear in the downfield region (~7.1-7.3 ppm) due to the deshielding effect of the benzene ring current. The substitution pattern leads to a complex multiplet.

-

The two sets of methylene protons in the ethoxy chains are diastereotopic and thus chemically non-equivalent. The protons closer to the electron-withdrawing aromatic ring are expected to be slightly more deshielded (~4.2 ppm) than those adjacent to the methoxy group (~3.8 ppm). Both are expected to appear as triplets due to coupling with the adjacent methylene group.

-

The six protons of the two methoxy groups are equivalent and therefore appear as a sharp singlet at approximately 3.4 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Aromatic C-O |

| ~148 | Aromatic C-O |

| ~128 | Aromatic C-H |

| ~119 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~115 | Nitrile Carbon (C≡N) |

| ~105 | Aromatic C-CN |

| ~71 | -O-CH₂- |

| ~69 | -O-CH₂- |

| ~59 | -O-CH₃ |

Interpretation:

-

The aromatic carbons exhibit a range of chemical shifts. The two carbons directly attached to the oxygen atoms are significantly deshielded and appear furthest downfield. The carbon bearing the nitrile group is also shifted downfield.

-

The nitrile carbon itself has a characteristic chemical shift in the 115-120 ppm range.

-

The four methylene carbons of the two methoxyethoxy chains are resolved into two distinct signals around 69-71 ppm.

-

The methoxy carbons appear as a single signal at approximately 59 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique in modern FTIR spectroscopy that requires minimal sample preparation.

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Predicted IR Spectral Data

The predicted IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O stretch | Ether |

Interpretation:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity peak is expected in the region of 2230-2210 cm⁻¹. This is a highly characteristic absorption and a key indicator of the nitrile functional group.

-

Aromatic C-H Stretch: Weak to medium bands are anticipated just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Stronger absorptions are expected just below 3000 cm⁻¹ due to the numerous C-H bonds in the methoxyethoxy side chains.

-

Aromatic C=C Stretch: Several peaks of varying intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

-

Ether C-O Stretch: A strong, broad absorption band is predicted in the 1250-1000 cm⁻¹ region, arising from the C-O stretching vibrations of the ether linkages. The complexity in this region is due to the presence of both aryl-alkyl and alkyl-alkyl ether bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[5][6][7]

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

The molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged fragments.

-

These ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

Molecular Ion:

-

The molecular formula is C₁₃H₁₇NO₄.

-

The predicted monoisotopic mass is approximately 251.12 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z = 251 .

Key Predicted Fragmentations: The fragmentation of ethers is often initiated by cleavage of the C-O or adjacent C-C bonds.[8][9][10]

-

Loss of a methoxyethyl radical (•CH₂CH₂OCH₃): This would result in a fragment at m/z = 192.

-

Loss of a methoxy group (•OCH₃): Cleavage of the terminal methyl group from a side chain could lead to a fragment at m/z = 220.

-

Cleavage of the ethoxy side chain: Alpha-cleavage next to the ether oxygen is common. Fragmentation of the C-C bond in the ethoxy chain could lead to various smaller fragments. A prominent peak might be observed at m/z = 59 , corresponding to the [CH₂OCH₃]⁺ fragment.

-

Fragments from the aromatic core: The benzonitrile core itself can give rise to characteristic fragments, although these may be less abundant than fragments arising from the more labile ether side chains.

Summary of Predicted Data:

| m/z | Possible Fragment |

| 251 | [M]⁺• (Molecular Ion) |

| 220 | [M - •OCH₃]⁺ |

| 192 | [M - •CH₂CH₂OCH₃]⁺ |

| 59 | [CH₂OCH₃]⁺ |

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key nitrile and ether functional groups. Mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation pathways. While the data presented here is based on computational predictions, it serves as a strong foundation for the interpretation of experimental results and underscores the power of these techniques in modern chemical analysis and drug development.

References

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

PubMed. (1984, January). Principles of nuclear magnetic resonance. J Nucl Med, 25(1), 101-11. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

SciSpace. (n.d.). Journal of East China University of Science and Technology. Retrieved from [Link]

-

University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

Journal of East China University of Science and Technology. (n.d.). Journal of East China University of Science and Technology. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 8. youtube.com [youtube.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 10. GCMS Section 6.13 [people.whitman.edu]

An In-depth Technical Guide to the Solubility of 3,4-Bis(2-methoxyethoxy)benzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-Bis(2-methoxyethoxy)benzonitrile. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility of this compound for applications ranging from reaction chemistry to formulation. This document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and detailed experimental protocols for quantitative solubility determination.

Introduction: The Significance of Solubility for this compound

This compound, with the chemical formula C₁₃H₁₇NO₄, is a specialized organic compound utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and in the synthesis of organic materials such as liquid crystals.[1] The solubility of this compound in various organic solvents is a critical parameter that influences its utility in these applications. A thorough understanding of its solubility behavior is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing stable and effective formulations for drug delivery or material applications.

-

Process Optimization: Ensuring efficient and scalable chemical processes.

This guide will provide the foundational knowledge and practical methodologies to effectively address these challenges.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the polarity of the molecules.[2][3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] This is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, a detailed analysis of its molecular structure is necessary:

-

Benzonitrile Core: The benzonitrile group (a benzene ring with a nitrile, -C≡N, substituent) is a key feature. The nitrile group is highly polar and can act as a hydrogen bond acceptor.[4][5] Benzonitrile itself is soluble in many organic solvents.[6][7][8]

-

Methoxyethoxy Side Chains: The two 2-methoxyethoxy (-OCH₂CH₂OCH₃) side chains introduce additional polarity through the ether linkages. These chains also add flexibility to the molecule and can participate in hydrogen bonding as acceptors.

-

Overall Polarity: The combination of the polar nitrile group and the two polar methoxyethoxy side chains suggests that this compound is a polar molecule. The presence of the benzene ring contributes a non-polar character, but the overall polarity is expected to be significant.

Predicting Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. Given the presence of hydrogen bond acceptors (nitrile and ether oxygens) in the solute, good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not have acidic protons. The strong dipole-dipole interactions between these solvents and the polar groups of this compound are expected to lead to high solubility.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): These solvents are less polar than the aforementioned classes but are still capable of dissolving many polar organic compounds. Some commercial suppliers note solubility in these solvents.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, low solubility is expected in these non-polar solvents.

The following diagram illustrates the logical flow for selecting an appropriate solvent based on the principle of "like dissolves like."

Caption: Solvent selection based on polarity matching.

Thermodynamic Considerations of Solubility

The process of dissolution is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG).[10] For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0). The relationship is described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of dissolution.

-

T is the absolute temperature.

-

ΔS is the entropy of dissolution.

The enthalpy of dissolution (ΔH) represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropy of dissolution (ΔS) is typically positive as the dissolved state is more disordered.[11]

The effect of temperature on solubility depends on the sign of ΔH.[10][12] For most solids dissolving in liquids, the process is endothermic (ΔH > 0), meaning solubility increases with temperature.[10][13]

Experimental Determination of Solubility

The Shake-Flask Method: A Standard Protocol

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[14] It involves equilibrating an excess of the solid solute with the solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique like Nuclear Magnetic Resonance (NMR).[14]

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[12]

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | 0.1 | Low | To be determined |

| Toluene | 2.4 | Low | To be determined |

| Dichloromethane | 3.1 | Moderate | To be determined |

| Acetone | 5.1 | High | To be determined |

| Methanol | 5.1 | High | To be determined |

| Acetonitrile | 5.8 | High | To be determined |

| Dimethylformamide (DMF) | 6.4 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and industry. While specific quantitative data is not widely published, a systematic approach based on molecular structure analysis and established thermodynamic principles can effectively guide solvent selection. The provided experimental protocol for the shake-flask method offers a reliable means of obtaining precise solubility data. This integrated theoretical and practical approach empowers researchers to make informed decisions, leading to optimized processes and improved product outcomes.

References

-

Solubility - Wikipedia. (n.d.). Retrieved from [Link]

-

Solubility - Concept - JoVE. (2020, March 26). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Solubility - SparkNotes. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Solubility. (n.d.). Retrieved from [Link]

-

benzonitrile. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Benzonitrile - Solubility of Things. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

BENZONITRILE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Benzonitrile - Sciencemadness Wiki. (2020, February 2). Retrieved from [Link]

-

BENZONITRILE. (n.d.). Retrieved from [Link]

-

Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

-

Facile Synthesis of 3,4-Bis(2-methoxyethoxy) Benzonitrile. (n.d.). Retrieved from [Link]

-

An Introduction to Nitriles. (n.d.). ChemKey. Retrieved from [Link]

-

3,4-Bis(2-methoxyethoxy)benzon | MM3297.05-0025 | MIKROMOL | SLS. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Nitrile - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. shout.education [shout.education]

- 5. 3-(2-Methoxyethoxy)benzonitrile|CAS 80407-67-6|RUO [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 8. atamankimya.com [atamankimya.com]

- 9. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]

- 10. Solubility - Wikipedia [en.wikipedia.org]

- 11. Video: Solubility - Concept [jove.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Solubility [chem.fsu.edu]

- 14. youtube.com [youtube.com]

Chemical safety and handling of 3,4-Bis(2-methoxyethoxy)benzonitrile

An In-depth Technical Guide to the Chemical Safety and Handling of 3,4-Bis(2-methoxyethoxy)benzonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. As a specialized benzonitrile derivative, its utility as a synthetic intermediate in pharmaceuticals and advanced materials necessitates a thorough understanding of its chemical properties and associated hazards.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and self-validation in the laboratory.

Compound Profile and Scientific Context

This compound is a substituted aromatic nitrile. The benzonitrile scaffold is a significant pharmacophore and versatile synthetic building block in medicinal chemistry, appearing in drugs for oncology, virology, and microbiology.[2][3] The presence of the nitrile group (-C≡N) and the dual methoxyethoxy side chains dictates the molecule's reactivity, solubility, and toxicological profile. While this specific compound is valued as an intermediate[1], its structural alerts warrant careful and informed handling protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | C₁₃H₁₅NO₄ | [4] |

| Molecular Weight | 249.26 g/mol | [4] |

| Appearance | Typically a solid | [4] |

| Solubility in Water | Low | [4] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, etc. | [4] |

| Vapor Pressure | Low (as a solid-like compound) | [4] |

Note: Specific quantitative data such as melting point, boiling point, and flash point for this exact compound are not consistently reported and should be determined experimentally if required.[4]

Hazard Identification and Risk Assessment

A formal risk assessment is imperative before any experimental work begins. The primary hazards associated with this compound are derived from its Safety Data Sheet (SDS) classification and toxicological data from the broader family of benzonitrile compounds.

GHS Classification

According to available SDS information, this compound is classified as follows:[5]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark) , and the signal word is Warning .[5][6]

Toxicological Rationale

The toxicity of nitrile compounds is a critical consideration. While specific toxicological studies on this compound are limited, the parent compound, benzonitrile, provides a basis for cautious handling. Benzonitriles can be absorbed into the body through inhalation, skin absorption, and ingestion.[7][8] A primary concern with many nitriles is their potential to metabolize into cyanide, which can affect cellular respiration.[7][9] Symptoms of overexposure to related compounds can be delayed and may include weakness, headache, confusion, nausea, and respiratory distress.[7][10]

Furthermore, upon combustion, benzonitriles can decompose to produce highly toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[7][8][11] This potential for producing chemical asphyxiants during a fire is a significant hazard that must be addressed in emergency planning.

The Hierarchy of Controls: A Self-Validating System for Exposure Prevention

To ensure safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes strategies that are inherently more effective and less reliant on human behavior.

Caption: Hierarchy of controls, prioritizing engineering solutions.

Engineering Controls

The primary line of defense is to handle the material within a properly functioning chemical fume hood.[6] This contains vapors and dust, preventing inhalation, which is a key route of exposure.[7] If large quantities are being used, a ventilated enclosure for balances and other equipment is also recommended.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed, experiment-specific SOPs that cover every step from material weighing to reaction quenching and waste disposal.

-

Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area within the laboratory.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its SDS, and the emergency procedures outlined in this guide. Do not work alone when handling this or other hazardous materials.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be used in conjunction with the controls above.[12]

-

Hand Protection: Nitrile gloves are required.[13][14] Nitrile rubber offers good resistance to a wide range of chemicals, including many solvents in which this compound is soluble.[15][16] Always double-check glove compatibility with any solvents being used. Contaminated gloves must be removed and disposed of properly.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[11]

-

Respiratory Protection: Typically not required if work is conducted within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[17]

Standard Laboratory Handling Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Weighing and Dispensing

-

Preparation: Don appropriate PPE before entering the designated handling area.

-

Containment: Perform all weighing and dispensing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

-

Technique: Use a spatula to carefully transfer the solid. Avoid creating dust. If dissolving, add the solvent to the solid slowly within the reaction vessel inside the fume hood.

-

Cleaning: Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

Storage Protocol

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.[4]

-

Container: Keep the compound in a tightly closed, clearly labeled container.[4]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and irritant compounds.[4]

-

Segregation: Store separately from incompatible materials such as strong acids, strong bases, and strong oxidizing agents to prevent violent reactions.[4][18]

-

Environment: Protect from heat, open flames, and direct sunlight.[4][18]

Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: Generalized workflow for responding to laboratory incidents.

Spill Response

-

Minor Spill (Contained in Fume Hood):

-

Ensure PPE is worn.

-

Absorb the spill with an inert material like vermiculite, dry sand, or a commercial sorbent.[11]

-

Carefully collect the absorbed material and any contaminated debris into a sealable, labeled container for hazardous waste.[7]

-

Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

-

-

Major Spill (Outside Containment):

-

Evacuate all personnel from the immediate area.[11]

-

Alert laboratory personnel and contact your institution's emergency response team.

-

Prevent re-entry and await trained responders.

-

Fire Response

-

Fire Hazard: While the compound itself is a solid, if involved in a fire with solvents, it can decompose. Benzonitrile, a related compound, is a combustible liquid.[11]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[11][17] Water spray can be used to cool fire-exposed containers, but may be ineffective on the fire itself.[11]

-

Decomposition Hazard: The primary danger is the production of poisonous gases, including hydrogen cyanide and nitrogen oxides.[7][11] Responders must wear self-contained breathing apparatus (SCBA).[7]

First Aid Measures

Immediate and appropriate first aid is critical.[6]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[6][18]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water. If the person is conscious, have them drink water.[10] Call a poison control center or doctor immediately for treatment advice.[17]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[11][17] Follow all local, state, and federal regulations. Do not dispose of down the drain or in general trash.

References

- State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. NJ.gov.

- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier.

- PPS Gloves. (2025).

- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. GlovesnStuff.

- Unipoint. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Unipoint.

- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Armbrust American.

- S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove.

- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie.

- Shen, W., & Shen, Y. (n.d.). Facile Synthesis of 3,4-Bis(2-methoxyethoxy) Benzonitrile.

- CAMEO Chemicals. (n.d.). BENZONITRILE. NOAA.

- International Programme on Chemical Safety (IPCS). (2021). International Chemical Safety Card: BENZONITRILE. ILO and WHO.

- IPCS. (1993). ICSC: 1103 - BENZONITRILE. IPCS, CEC.

- Fluorochem Ltd. (2024). Safety Data Sheet: this compound. CymitQuimica.

- MedChemExpress USA. (2023). Safety Data Sheet: 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. MedchemExpress.com.

- Fisher Scientific. (2009). Safety Data Sheet: Benzonitrile. Fisher Scientific.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- Sigma-Aldrich. (2024).

- BenchChem. (2025).

- BenchChem. (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals. Benchchem.

- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 8. BENZONITRILE [training.itcilo.org]

- 9. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. armbrustusa.com [armbrustusa.com]

- 13. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]

- 14. glovesnstuff.com [glovesnstuff.com]

- 15. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]

- 16. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]

- 17. lobachemie.com [lobachemie.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzonitrile: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,4-Bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of prominent pharmaceutical compounds. The guide delves into the historical context of its discovery, detailed synthetic pathways with mechanistic insights, and its critical role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical understanding and practical, field-proven protocols.

Introduction and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzonitrile core substituted at the 3 and 4 positions with 2-methoxyethoxy groups.[1] This unique structure, featuring ether linkages and a nitrile functional group, renders it a valuable and versatile building block in multi-step organic syntheses.[2] The presence of the flexible and polar methoxyethoxy side chains can influence the solubility and crystalline properties of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound [1][3]

| Property | Value |

| CAS Number | 80407-68-7 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Typically a solid |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) |

| SMILES | COCCOc1ccc(cc1OCCOC)C#N |

| InChI | 1S/C13H17NO4/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3 |

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the quest for potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. While the exact first synthesis is not explicitly documented as a standalone discovery, its emergence can be traced back to the mid-1990s within the context of research into quinazoline derivatives as antineoplastic agents.

A pivotal moment in this discovery timeline is the filing of a patent by Pfizer Inc. in 1996, titled "Quinazoline derivatives."[4] This patent discloses a series of 4-(substituted-phenylamino)quinazoline derivatives for the treatment of hyperproliferative diseases.[4] The synthesis of these complex molecules required versatile intermediates, and it is within this framework that precursors bearing the 3,4-bis(2-methoxyethoxy)phenyl moiety became crucial. This substitution pattern was found to be beneficial for the biological activity and pharmacokinetic properties of the final drug compounds.

The importance of this compound was further solidified with the development of Erlotinib (marketed as Tarceva®), a potent EGFR inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.[5] this compound serves as a key building block in the industrial synthesis of Erlotinib, highlighting its significance in modern medicinal chemistry.[5][6]

Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 3,4-dihydroxybenzaldehyde. The overall synthetic workflow involves:

-

Williamson Ether Synthesis: Introduction of the two 2-methoxyethoxy side chains onto the hydroxyl groups of the aromatic ring.

-

Nitrile Formation: Conversion of the aldehyde functional group into a nitrile.

A high-level overview of the synthetic workflow for this compound.

Step 1: Williamson Ether Synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol (or a phenoxide) and an alkyl halide.[4][7][8] In this step, the two phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde are deprotonated by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an appropriate alkylating agent, typically 2-bromoethyl methyl ether or 2-chloroethyl methyl ether.[2][5]

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically employed. These bases are sufficient to deprotonate the acidic phenolic hydroxyl groups to form the corresponding phenoxides, which are the active nucleophiles in this Sₙ2 reaction. Stronger bases like sodium hydride could also be used but may not be necessary and can introduce handling challenges.

-

Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is preferred.[2][5] These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

-

Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The temperature is carefully controlled to avoid potential side reactions.

Detailed Experimental Protocol:

-

To a stirred solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

To this suspension, add 2-bromoethyl methyl ether (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-Bis(2-methoxyethoxy)benzaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Conversion of 3,4-Bis(2-methoxyethoxy)benzaldehyde to this compound

The conversion of the aldehyde to the nitrile is a crucial step. A particularly efficient method, as described by Shen Weicheng and Shen Yong-jia, involves the reaction of the aldehyde with hydroxylamine hydrochloride in formic acid, using pyridine as a catalyst.[1] This method is advantageous due to its mild conditions, short reaction time, and high yield.

Causality Behind Experimental Choices:

-

Reagents: Hydroxylamine hydrochloride reacts with the aldehyde to form an intermediate oxime. The formic acid serves as both a solvent and a dehydrating agent to convert the oxime to the nitrile. Pyridine acts as a basic catalyst to facilitate the reaction.

-

Reaction Conditions: Refluxing in formic acid provides the necessary thermal energy for the dehydration of the oxime intermediate to the nitrile. This one-pot procedure is highly efficient.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 3,4-Bis(2-methoxyethoxy)benzaldehyde (1.0 eq) in formic acid.

-

Add hydroxylamine hydrochloride (1.2 eq) and a catalytic amount of pyridine to the solution.

-

Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into cold water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography to achieve high purity (>98%).[1]

Conversion of an aldehyde to a nitrile via an oxime intermediate.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of quinazoline-based tyrosine kinase inhibitors.

Intermediate in the Synthesis of Erlotinib

Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. The 6,7-bis(2-methoxyethoxy)quinazoline core of Erlotinib is constructed from an aniline derivative which is synthesized from this compound.

The synthesis of the key aniline intermediate involves the nitration of this compound to introduce a nitro group at the 6-position, followed by the reduction of the nitro group to an amine. This amino-benzonitrile is then a crucial building block for the construction of the quinazoline ring system of Erlotinib.

Simplified synthetic pathway to Erlotinib highlighting the role of this compound.

The choice of the 3,4-bis(2-methoxyethoxy) substitution pattern is critical for the pharmacological profile of Erlotinib, contributing to its binding affinity to the EGFR kinase domain and its overall pharmacokinetic properties.

Conclusion

This compound has evolved from a specialized intermediate in the broader field of quinazoline chemistry to a crucial building block in the industrial synthesis of a life-saving anticancer drug. Its synthesis, primarily through a robust Williamson ether synthesis followed by an efficient nitrile formation, is well-established. This technical guide provides researchers and drug development professionals with a detailed understanding of the history, synthesis, and application of this important molecule, underscoring the synergy between fundamental organic synthesis and modern medicinal chemistry.

References

-

MySkinRecipes. (n.d.). 3,4-Bis(2-methoxyethoxy)benzaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Mistry, P. (2014). Modified Synthesis of Erlotinib Hydrochloride. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 85–89. Retrieved from [Link]

- Schnur, R. C., & Arnold, L. D. (1996). Quinazoline derivatives (Patent No. WO 1996/030347 A1). World Intellectual Property Organization.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Shen, W.-c., & Shen, Y.-j. (2016). Facile Synthesis of 3,4-Bis(2-methoxyethoxy) Benzonitrile. Journal of East China University of Science and Technology, 42(2), 222-224, 246.

- Patil, D. D., Wadhava, G. C., & Kumar, A. (2009). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 21(2), 1401-1404.

- Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles, 71(1), 39-48.

-

NIST. (n.d.). Benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Bis(phenylmethoxy)benzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxy-benzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,5-bis[2-(2-Methoxyethoxy)ethoxy]benzene-1,2-dicarbonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). o-Methoxybenzonitrile. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-2-[2,2-bis(methyloxy)ethyl]benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

BMRB. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(3), 330-338.

- Organic Chemistry Research. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43.

- Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(14), 3863-3870.

-

ResearchGate. (n.d.). Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite- Polyphosphoric Acid (EP-PPA). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Benzaldehyde To Benzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). veratronitrile. Retrieved from [Link]

- MDPI. (2018). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 23(8), 1957.

- Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.

- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

- Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.

- Google Patents. (n.d.). US6790977B2 - Process for preparing 3,4-dihydroxy-benzonitrile.

-

ResearchGate. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. Retrieved from [Link]

-